3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride
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Overview
Description
3-(4-Methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride is a synthetic organic compound. It is characterized by the presence of a methoxyphenyl group, a tosylpiperazine moiety, and a propanamide backbone. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride typically involves multiple steps:
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Formation of the Tosylpiperazine Intermediate
Starting Materials: Piperazine and p-toluenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Piperazine is reacted with p-toluenesulfonyl chloride to form 4-tosylpiperazine.
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Attachment of the Methoxyphenyl Group
Starting Materials: 4-methoxyphenylacetic acid and the tosylpiperazine intermediate.
Reaction Conditions: The reaction is typically conducted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Procedure: The tosylpiperazine intermediate is coupled with 4-methoxyphenylacetic acid to form the desired product.
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Formation of the Hydrochloride Salt
Starting Materials: The free base of the compound and hydrochloric acid.
Reaction Conditions: The free base is dissolved in an appropriate solvent, and hydrochloric acid is added to precipitate the hydrochloride salt.
Procedure: The free base is treated with hydrochloric acid to form the hydrochloride salt, which is then isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
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Reduction
- The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
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Substitution
- The tosyl group can be displaced by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its structural features.
Biology
Receptor Studies: Investigated for its binding affinity to various biological receptors.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Medicine
Pharmacological Research: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Development: A candidate for the development of new drugs targeting specific pathways.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors such as G-protein coupled receptors, leading to modulation of signal transduction pathways.
Enzymes: Inhibition of enzymes involved in metabolic pathways, resulting in altered cellular functions.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)propanamide: Similar structure but with a methyl group instead of a tosyl group.
3-(4-Methoxyphenyl)-N-(2-(4-ethylpiperazin-1-yl)ethyl)propanamide: Similar structure but with an ethyl group instead of a tosyl group.
Uniqueness
Structural Features: The presence of the tosyl group in 3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Biological Activity: The compound’s unique structure may result in distinct biological activities compared to similar compounds, making it a valuable candidate for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S.ClH/c1-19-3-10-22(11-4-19)31(28,29)26-17-15-25(16-18-26)14-13-24-23(27)12-7-20-5-8-21(30-2)9-6-20;/h3-6,8-11H,7,12-18H2,1-2H3,(H,24,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRMHOUGZNZUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CCC3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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